2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Description

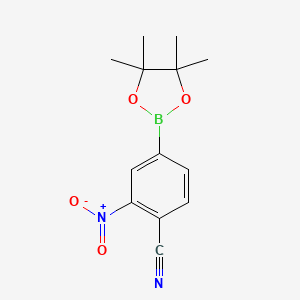

2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 2055777-49-4) is a boronate ester-containing aromatic compound with the molecular formula C₁₃H₁₅BN₂O₄ and a molecular weight of 274.08 g/mol . Its structure features:

- A benzonitrile backbone.

- A nitro group (-NO₂) at the 2-position, which is strongly electron-withdrawing.

- A tetramethyl-1,3,2-dioxaborolane group at the 4-position, a boronate ester critical for Suzuki-Miyaura cross-coupling reactions .

This compound is utilized in pharmaceutical and materials science research for synthesizing complex molecules via palladium-catalyzed coupling reactions. Its nitro group offers opportunities for further functionalization (e.g., reduction to amines), enhancing synthetic versatility .

Properties

IUPAC Name |

2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BN2O4/c1-12(2)13(3,4)20-14(19-12)10-6-5-9(8-15)11(7-10)16(17)18/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZHLYDQNKIINO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the reaction of 2-nitrobenzonitrile with tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Hydrolysis: The dioxaborolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon.

Substitution: Aryl halides, palladium catalyst, base (e.g., potassium carbonate).

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 2-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.

Substitution: Biaryl compounds.

Hydrolysis: 2-Nitro-4-boronic acid benzonitrile.

Scientific Research Applications

Organic Chemistry

- Building Block for Synthesis : 2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile serves as a versatile building block in organic synthesis. It is particularly useful in Suzuki-Miyaura cross-coupling reactions, which facilitate the formation of biaryl compounds by linking aromatic systems .

Medicinal Chemistry

- Potential Drug Development : The compound is investigated for its potential as a precursor in the synthesis of boron-containing drugs. Its unique structure may enhance the efficacy of therapeutic agents .

- Boron Neutron Capture Therapy (BNCT) : There is ongoing research into its application in BNCT for cancer treatment. The boron atom's ability to capture neutrons makes it a candidate for targeted cancer therapies .

Biological Applications

- Biologically Active Molecules : This compound is being explored as a precursor for synthesizing biologically active molecules that may exhibit significant pharmacological properties.

Material Science

- Advanced Materials Production : The compound is utilized in creating advanced materials and polymers with unique properties due to its boron content. These materials may have applications in electronics and nanotechnology .

Case Studies

Mechanism of Action

The mechanism of action of 2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves its ability to undergo various chemical transformations. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. Additionally, the nitro group can be reduced to an amino group, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of 2-nitro-4-(tetramethyl-dioxaborolan-2-yl)benzonitrile with its analogs:

Commercial Availability and Cost

- The unsubstituted boronate benzonitrile (CAS 171364-82-2) is widely available at lower costs (~$3,500/g), reflecting its simpler synthesis .

- Nitro- and CF₃-substituted variants are more specialized, with prices dependent on purity and supplier (e.g., VIP pricing requires account access for the main compound) .

Research Significance

- Drug Discovery : Fluorinated and trifluoromethyl analogs are prioritized in medicinal chemistry for their enhanced bioavailability and resistance to metabolic degradation .

- Materials Science : The nitro-substituted compound’s redox activity makes it suitable for synthesizing conductive polymers or photoactive materials .

- Methodology Development : The main compound’s sensitivity to reaction conditions serves as a model for optimizing coupling protocols in challenging substrates .

Biological Activity

2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.

Synthesis

The synthesis of this compound typically involves the introduction of a nitro group into a substituted benzonitrile framework. The use of tetramethyl-1,3,2-dioxaborolane as a boron-containing moiety enhances the compound's reactivity and solubility in biological systems.

Anticancer Properties

Research indicates that compounds featuring nitro groups can exhibit significant anticancer activity. For instance, studies on related nitro-substituted triazene compounds have shown that the introduction of nitro groups can convert otherwise inactive compounds into highly cytotoxic agents against various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis in malignant cells .

The proposed mechanism for the biological activity of this compound includes:

- DNA Interaction : Similar compounds have been shown to interact with DNA, potentially leading to strand breaks or cross-linking.

- ROS Generation : The compound may induce oxidative stress through ROS production, which can trigger apoptotic pathways .

Case Studies

Several case studies have highlighted the efficacy of nitro-substituted compounds in cancer therapy:

- Study on Triazenes : A study demonstrated that 4-nitro-substituted triazenes exhibited selective cytotoxicity against tumor cells while sparing normal cells. The compound induced ER stress and apoptosis through ROS generation .

- In Vivo Studies : Animal models treated with related compounds showed significant tumor reduction and improved survival rates compared to controls. These findings suggest that this compound could be developed further for therapeutic use.

Data Table: Biological Activity Overview

Q & A

Q. What are the common synthetic routes for preparing 2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile?

The synthesis typically involves sequential functionalization of the benzene ring. A two-step approach is often employed:

- Step 1 : Introduction of the nitrile group via nucleophilic aromatic substitution (SNAr) using a nitrile source under basic conditions.

- Step 2 : Borylation using Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in aprotic solvents like THF or dioxane . Key challenges include controlling the regioselectivity of the nitro group placement and avoiding side reactions with the electron-withdrawing nitrile substituent.

Q. How is the purity and structural integrity of this compound verified in academic research?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the tetramethyl-dioxaborolane ring (δ ~1.3 ppm for methyl groups) and aromatic protons adjacent to the nitro group (δ ~8.2–8.5 ppm) .

- X-ray Crystallography : Used to resolve ambiguities in substitution patterns, especially when steric hindrance from the nitro group affects coupling reactivity .

- HPLC-MS : Validates purity (>95%) and detects trace impurities from incomplete borylation .

Advanced Research Questions

Q. How does the nitro group influence Suzuki-Miyaura cross-coupling reactivity, and how can competing side reactions be mitigated?

The nitro group is a strong electron-withdrawing substituent that deactivates the aromatic ring, slowing transmetallation in cross-couplings. However, it stabilizes intermediates, enabling high regioselectivity.

- Optimization Strategies :

- Use bulky ligands (e.g., SPhos) to suppress protodeboronation.

- Increase reaction temperatures (80–100°C) to overcome kinetic barriers while avoiding nitro group reduction.

- Employ microwave-assisted synthesis to accelerate coupling without thermal decomposition .

- Common Side Reactions :

- Reduction of the nitro group to NH₂ under basic conditions. Mitigate by using non-reductive bases like K₃PO₄ .

Q. What contradictory data exist regarding the stability of this compound under varying storage conditions?

Stability studies report discrepancies:

- Refrigerated (4°C) : Stable for >6 months in anhydrous DMSO or under inert gas .

- Ambient Conditions : Hydrolysis of the boronic ester occurs within weeks, forming boronic acid (~15% degradation in 30 days) .

- Resolution : Store under argon at –20°C in sealed vials with molecular sieves to prevent moisture ingress.

Q. What methodologies are recommended for analyzing electronic effects of the nitro group on photophysical properties in OLED applications?

- Cyclic Voltammetry (CV) : Measures redox potentials to assess electron-withdrawing strength (nitro vs. boronate).

- DFT Calculations : Predict HOMO/LUMO levels and charge distribution, critical for designing emissive layers in OLEDs .

- UV-Vis and Fluorescence Spectroscopy : Correlate substituent effects with emission maxima (e.g., bathochromic shifts due to nitro conjugation) .

Methodological Considerations Table

Key Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.